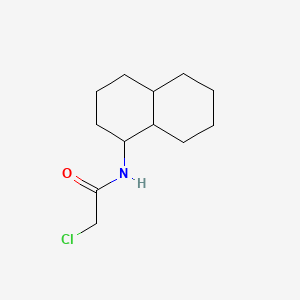
MurA-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MurA-IN-2 is a potent inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. This enzyme plays a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurA, this compound disrupts bacterial cell wall synthesis, making it a promising candidate for antibacterial drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MurA-IN-2 is characterized by a chloroacetamide fragment with a primary aliphatic amine. The synthesis of this compound involves the reaction of a chloroacetamide derivative with an aliphatic amine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
MurA-IN-2 primarily undergoes substitution reactions due to the presence of the chloroacetamide group. It can react with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like DMSO or acetonitrile, under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound are substituted derivatives, which can be further analyzed for their biological activity. These derivatives often retain the antibacterial properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
MurA-IN-2 has several applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of MurA and the synthesis of peptidoglycan.
Biology: this compound is employed in studies investigating bacterial cell wall synthesis and the development of new antibacterial agents.
Medicine: The compound is explored for its potential as a lead compound in the development of new antibiotics, especially against drug-resistant bacterial strains.
Industry: This compound is used in the pharmaceutical industry for the development of antibacterial drugs and in research laboratories for studying bacterial resistance mechanisms
Wirkmechanismus
MurA-IN-2 exerts its effects by covalently binding to the active site of the MurA enzyme. This binding inhibits the enzyme’s activity, preventing the transfer of the enolpyruvate group from phosphoenolpyruvate to UDP-N-acetylglucosamine. As a result, the synthesis of peptidoglycan is disrupted, leading to bacterial cell death. The key molecular target of this compound is the cysteine residue in the active site of MurA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fosfomycin: A naturally occurring antibiotic that also targets MurA by covalently modifying the enzyme’s active site.
2-Amino-5-bromobenzimidazole: Another MurA inhibitor with a different chemical structure but similar inhibitory activity.
2-[4-(Dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide: A compound that inhibits MurA but is less potent compared to MurA-IN-2
Uniqueness
This compound is unique due to its specific chemical structure, which includes a chloroacetamide fragment with a primary aliphatic amine. This structure allows for strong binding to the MurA enzyme, resulting in potent inhibition. Additionally, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a versatile compound for antibacterial research .
Eigenschaften
Molekularformel |
C12H20ClNO |
|---|---|
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-2-chloroacetamide |
InChI |
InChI=1S/C12H20ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h9-11H,1-8H2,(H,14,15) |
InChI-Schlüssel |
ZYTMYJLOPMTHHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCC2NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















